Lithium caproate

Description

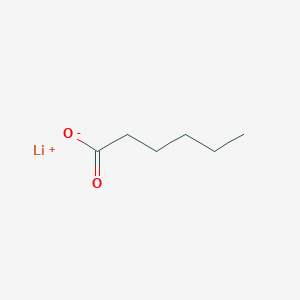

Lithium caproate (lithium hexanoate, C₆H₁₁COOLi) is a lithium salt of caproic acid (hexanoic acid). While its pharmacological properties are less explored, structurally related esters (e.g., citronellyl caproate, geranyl caproate) have demonstrated anticancer activity in molecular docking studies targeting leukemia .

Properties

CAS No. |

16577-51-8 |

|---|---|

Molecular Formula |

C6H11LiO2 |

Molecular Weight |

122.1 g/mol |

IUPAC Name |

lithium;hexanoate |

InChI |

InChI=1S/C6H12O2.Li/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

PNDUWCHQCLZPAH-UHFFFAOYSA-M |

SMILES |

[Li+].CCCCCC(=O)[O-] |

Isomeric SMILES |

[Li+].CCCCCC(=O)[O-] |

Canonical SMILES |

[Li+].CCCCCC(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- This compound’s intermediate chain length balances solubility and hydrophobicity, making it versatile for organic reactions .

- Compared to lithium acetate, it has lower aqueous solubility but better compatibility with non-polar matrices .

- Lithium stearate and oleate, with longer chains, excel in lubrication but lack ionic conductivity .

2.2. This compound vs. Bioactive Caproate Esters

Evidence from molecular docking studies highlights structural analogs like citronellyl caproate and geranyl caproate as potent Pim1 kinase inhibitors for leukemia treatment :

| Compound | Rerank Score (kJ/mol) | Hydrogen Bond Interactions | Lipinski Compliance |

|---|---|---|---|

| Citronellyl Caproate | -189.822 | Lys 67, Asp 186 | Yes |

| Geranyl Caproate | -187.344 | Lys 67, Asp 186 | Yes |

| This compound | Not studied | N/A | N/A |

Key Findings :

Q & A

Q. What are the standard laboratory protocols for synthesizing lithium caproate, and how can its purity be validated?

this compound is synthesized via neutralization of caproic acid with lithium hydroxide under controlled conditions (e.g., molar ratios, temperature). Post-synthesis, purity is validated using nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm molecular structure and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. Gas chromatography-mass spectrometry (GC-MS) ensures absence of volatile impurities . For mixtures, fluorescence lifetime analysis (as demonstrated for ethyl caproate) can distinguish this compound from structurally similar compounds .

Q. Which analytical techniques are recommended for characterizing this compound’s physicochemical properties?

Key techniques include:

- Thermogravimetric analysis (TGA) to assess thermal stability.

- Differential scanning calorimetry (DSC) for phase transition behavior.

- X-ray diffraction (XRD) to determine crystalline structure.

- High-performance liquid chromatography (HPLC) for solubility profiling in polar/non-polar solvents. Methodological consistency, as emphasized in analytical chemistry guidelines, ensures reproducibility .

Q. How can researchers design a robust experimental framework to study this compound’s reactivity in aqueous systems?

- Define variables (e.g., pH, ionic strength, temperature).

- Use control groups (e.g., inert electrolytes) to isolate caproate-specific effects.

- Monitor reaction kinetics via spectrophotometry or conductometry. Detailed protocols should align with standards for experimental reproducibility, including explicit documentation of equipment and conditions .

Advanced Research Questions

Q. What experimental strategies mitigate substrate inhibition during this compound biosynthesis using microbial systems?

Substrate inhibition, common in microbial caproate production (e.g., with Clostridium kluyveri), can be addressed by:

Q. How can contradictions in reported solubility data for this compound be resolved?

Contradictions often arise from inconsistent solvent purity or temperature control. To resolve:

Q. What methodologies are suitable for life cycle assessment (LCA) of this compound production?

Follow ISO 14040 standards, ensuring:

- Inclusion of all stages (raw material extraction, synthesis, waste management).

- Transparency in energy mix assumptions and data sources (e.g., primary vs. secondary data).

- Consistency in allocation methods (e.g., mass-based vs. economic allocation). Cross-comparison of LCAs requires alignment in system boundaries and impact categories .

Q. How can multivariate optimization improve this compound synthesis yields?

Use design of experiments (DoE) frameworks like response surface methodology (RSM) to model interactions between variables (e.g., temperature, pH, precursor concentrations). For example:

Q. What approaches address spectral overlap challenges in this compound quantification within complex mixtures?

Fluorescence lifetime analysis (as applied to ethyl caproate/acetate mixtures) can resolve spectral overlap by exploiting differences in decay kinetics (e.g., 1.0 ns vs. 5.3 ns lifetimes). Pair this with chemometric tools like principal component analysis (PCA) for enhanced resolution .

Q. How should researchers evaluate the environmental impact of this compound in aquatic ecosystems?

Q. What steps ensure reproducibility in this compound research across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.